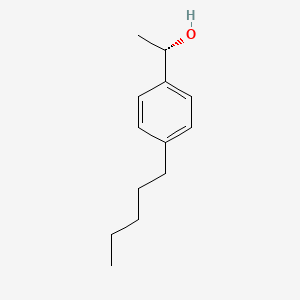

(1S)-1-(4-Pentylphenyl)ethan-1-ol

Description

Significance of Chiral 1-Aryl-1-Ethanol Derivatives in Stereoselective Synthesis

Chiral 1-aryl-1-ethanol derivatives, a class to which (1S)-1-(4-Pentylphenyl)ethan-1-ol belongs, are fundamental building blocks in stereoselective synthesis. nih.govresearchgate.net The presence of a stereocenter at the carbinol carbon allows for the construction of enantiomerically pure molecules, which is of paramount importance in fields such as medicinal chemistry and materials science. nih.govnih.govacs.org The specific spatial arrangement of the hydroxyl group and the aryl substituent dictates the stereochemical outcome of subsequent reactions, making these compounds powerful tools for chemists.

The utility of these chiral alcohols stems from their ability to be transformed into a wide array of other functional groups with retention or inversion of configuration. This allows for the precise introduction of chirality into a target molecule at a critical stage of its synthesis. ethz.ch For instance, they can be converted into chiral amines, esters, and ethers, which are common motifs in biologically active compounds. acs.org The aromatic ring, often substituted with various functional groups, provides a scaffold for further molecular elaboration.

Contextualizing this compound within the Class of Chiral Secondary Alcohols

This compound is a specific example of a broader class of molecules known as chiral secondary alcohols. researchgate.netgoogle.com These compounds are characterized by a hydroxyl group attached to a carbon atom that is bonded to two other carbon atoms and a hydrogen atom. The chirality arises when the two carbon-based substituents are different, creating a stereogenic center.

The synthesis of enantiomerically enriched secondary alcohols is a major focus of modern organic chemistry. rsc.orgacs.org These molecules are not only valuable as final products but also as key intermediates in the synthesis of more complex structures, including pharmaceuticals, agrochemicals, and fragrances. tandfonline.comencyclopedia.pub The specific properties and reactivity of a chiral secondary alcohol are influenced by the nature of its substituents. In the case of this compound, the 4-pentylphenyl group imparts specific steric and electronic properties that can influence its behavior in chemical reactions.

Overview of Research Trajectories in Asymmetric Synthesis of Chiral Alcohols

The quest for efficient and highly selective methods for synthesizing chiral alcohols has driven significant innovation in the field of asymmetric catalysis. nih.govresearchgate.net Key research trajectories include:

Asymmetric Hydrogenation and Transfer Hydrogenation: This is one of the most powerful and widely used methods for the synthesis of chiral alcohols. tandfonline.combohrium.comtandfonline.com It involves the reduction of a prochiral ketone using a chiral catalyst, typically a transition metal complex with a chiral ligand. scispace.comsciforum.net These reactions often proceed with high enantioselectivity and yield, providing access to a wide range of chiral alcohols. tandfonline.combohrium.com

Biocatalysis: The use of enzymes, either as isolated proteins or within whole microbial cells, has emerged as a green and highly selective method for the synthesis of chiral alcohols. nih.govresearchgate.netrjptonline.org Alcohol dehydrogenases, in particular, can reduce prochiral ketones to their corresponding alcohols with exceptional enantiomeric excess. nih.govnih.gov This approach offers advantages in terms of mild reaction conditions and environmental compatibility. rjptonline.org

Organocatalysis: In recent years, the use of small organic molecules as catalysts for asymmetric synthesis has gained prominence. rsc.org Chiral organocatalysts, such as those based on oxazaborolidines, have been successfully employed in the asymmetric reduction of prochiral ketones. researchgate.net This area of research continues to expand, offering metal-free alternatives for the synthesis of chiral alcohols.

The continuous development of these and other synthetic methodologies underscores the enduring importance of chiral alcohols as fundamental building blocks in modern chemistry. The specific compound, this compound, serves as a tangible example of the targets of these sophisticated synthetic efforts.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

(1S)-1-(4-pentylphenyl)ethanol |

InChI |

InChI=1S/C13H20O/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-11,14H,3-6H2,1-2H3/t11-/m0/s1 |

InChI Key |

MVURWJUERXRTAO-NSHDSACASA-N |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)[C@H](C)O |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(C)O |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for 1s 1 4 Pentylphenyl Ethan 1 Ol and Analogues

Transition Metal-Catalyzed Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation (AH) utilizes molecular hydrogen (H₂) as the reductant in the presence of a chiral catalyst. This method is highly regarded for its high efficiency and the generation of minimal waste, making it an environmentally benign process nih.gov. Ruthenium and Iridium complexes are among the most successful catalysts developed for this purpose.

Ruthenium-based catalysts are preeminent in the asymmetric hydrogenation of aromatic ketones. Pioneering work demonstrated that complexes combining a ruthenium center with a chiral diphosphine ligand (e.g., BINAP) and a chiral 1,2-diamine ligand (e.g., DPEN) exhibit exceptional activity and enantioselectivity nih.gov.

The mechanism of these Ru(II)-diphosphine/diamine catalysts is understood to operate via a "metal-ligand bifunctional" pathway. In this concerted, non-classical mechanism, the hydrogenation does not require direct coordination of the ketone's carbonyl oxygen to the metal center. Instead, the reaction proceeds through a six-membered pericyclic transition state where a hydride from the ruthenium and a proton from the amine ligand are simultaneously transferred to the carbonyl group nih.gov. The amine functionality of the diamine ligand plays a crucial role in this process. The high efficiency stems from this outer-sphere mechanism, which avoids the formation of less reactive metal alkoxide intermediates.

Catalyst systems such as RuCl₂[(S)-xylbinap][(S,S)-dpen] have demonstrated high turnover numbers (TON) and excellent enantioselectivity in the hydrogenation of a wide array of aryl ketones. The specific combination of the diphosphine and diamine ligands is critical for creating a chiral environment that effectively differentiates between the two enantiofaces of the prochiral ketone nih.gov.

| Catalyst | Substrate | S/C Ratio | H₂ Pressure (atm) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|

| trans-RuCl₂[(S)-xylbinap][(R)-daipen] | 2-Acetyl-6-methoxynaphthalene | 100,000 | 10 | 99% (R) | 96% |

| RuCl₂[(S)-tolbinap][(S,S)-dpen] | Acetophenone (B1666503) | 2000 | 8 | 99% (R) | 100% |

| RuCl₂[(S)-binap][(S,S)-dpen] | Acetophenone | 1000 | 4 | 97% (R) | 100% |

Alongside ruthenium, iridium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of ketones. Chiral half-sandwich iridium complexes, particularly those featuring a Cp* (pentamethylcyclopentadienyl) ligand and a chiral N-sulfonated diamine ligand like MsDPEN, are highly effective nih.gov. These catalysts often operate under slightly acidic conditions and demonstrate excellent enantioselectivity for a broad range of substrates, including aromatic and heterocyclic ketones nih.govrsc.org.

For instance, the MsDPEN–Cp*Ir complex has been shown to efficiently catalyze the hydrogenation of various aromatic heterocyclic ketones with nearly perfect enantioselectivity (up to 99% ee) nih.gov. More recent developments include iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands (SpiroPAP), which exhibit high stability and efficiency in the hydrogenation of diverse carbonyl compounds, including aryl ketones and β-ketoesters acs.orgresearchgate.net. These systems can achieve high turnover numbers, making them suitable for practical applications acs.org.

| Catalyst System | Substrate | S/C Ratio | H₂ Pressure (atm) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|

| [Ir(H)₂(S)-ThrePHOX(pyridine)]BF₄ | Acetophenone | 100 | 50 | 88% (S) | >99% |

| Cp*Ir(MsDPEN) | 4-Chromanone | 5000 | 15 | 99% | >95% |

| Ir-SpiroPAP | β-Aryl β-Ketoesters | up to 10,000 | 50 | >99% | >99% |

The success of transition metal-catalyzed asymmetric hydrogenation is critically dependent on the structure of the chiral ligand. The ligand framework dictates the steric and electronic environment around the metal center, which in turn controls the enantioselectivity. Over 3,000 chiral phosphine (B1218219) ligands have been developed for this purpose acsgcipr.org.

Key classes of ligands include:

Atropisomeric Diphosphines: Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives (e.g., TolBINAP, XylBINAP) are foundational. Their C₂-symmetric, sterically demanding framework creates a well-defined chiral pocket nih.govnih.gov. Other successful atropisomeric ligands include SYNPHOS and MeO-BIPHEP, which have shown superior performance for certain substrates nih.govmdma.ch.

Chiral Diamines: Ligands such as DPEN (1,2-diphenylethylenediamine) and DAIPEN (1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine) are essential components of the highly effective Ru(II) catalysts. The chirality of both the diphosphine and the diamine can be matched or mismatched to optimize selectivity for a given substrate nih.gov.

P,N and N,N,N Ligands: Heterobidentate and tridentate ligands containing both phosphorus and nitrogen donors, or multiple nitrogen donors, have been developed for both iridium and ruthenium catalysts. These include phosphinite-oxazoline (PHOX) ligands and spiro-type ligands, which can offer enhanced stability and activity acs.orgresearchgate.netresearchgate.net. Recently, polymeric chiral diamine ligands have been developed for iridium catalysts, allowing for catalyst recyclability and exceptionally high total turnover numbers nih.govacs.orgnih.gov.

The continuous evolution of ligand design, focusing on modularity, steric bulk, and electronic properties, is crucial for expanding the substrate scope and improving the efficiency of asymmetric hydrogenation reactions researchgate.net.

Asymmetric Transfer Hydrogenation (ATH) Protocols

Asymmetric transfer hydrogenation (ATH) is a versatile and operationally simple alternative to direct hydrogenation. Instead of high-pressure H₂, ATH utilizes organic molecules like 2-propanol or a formic acid/triethylamine azeotrope as the hydrogen source kanto.co.jp. This method avoids the need for specialized high-pressure equipment, making it highly accessible kanto.co.jp.

The most prominent catalysts for ATH are half-sandwich complexes of ruthenium and iridium, analogous to those used in direct hydrogenation. Chiral ruthenium complexes containing an η⁶-arene ligand (like p-cymene or mesitylene) and a chiral N-tosylated 1,2-diamine (e.g., (S,S)-TsDPEN) are extremely effective kanto.co.jpsigmaaldrich.com.

The reaction, when using 2-propanol, involves the reversible transfer of hydrogen from the alcohol to the ketone, generating the chiral product alcohol and acetone. When a formic acid/triethylamine mixture is used, the reaction is irreversible. The mechanism is believed to involve a metal-hydride intermediate, with the bifunctional nature of the catalyst playing a key role in the hydride transfer step. These catalyst systems are robust and compatible with a variety of solvents, including water acs.orgresearchgate.net. They have been successfully applied to a broad range of aromatic ketones, affording the corresponding chiral alcohols with high yields and excellent enantioselectivities sioc-journal.cnalfa-chemistry.comacs.org.

| Catalyst | Substrate | H-Source | S/C Ratio | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|

| RuCl(S,S)-TsDPEN | Acetophenone | HCOOH/NEt₃ | 200 | 97% (R) | 95% |

| RuCl(S,S)-TsDPEN | 4'-Methylacetophenone | i-PrOH/KOH | 100 | 96% (R) | 98% |

| [Rh(Cp*)Cl₂]₂ / Chiral Diamine | Acetophenone | HCOONa / H₂O | 100 | >95% | >95% |

An alternative to metal-based catalysis is organocatalysis, which uses small, chiral organic molecules to induce enantioselectivity. For the reduction of ketones, the most significant method is the Corey-Bakshi-Shibata (CBS) reduction wikipedia.orgresearchgate.net.

This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, in the presence of a stoichiometric borane (B79455) source (e.g., borane-tetrahydrofuran or catecholborane) wikipedia.orgtcichemicals.cominsuf.org. The mechanism involves the coordination of the borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. The hydride is delivered from the coordinated borane to the ketone carbonyl through a six-membered ring transition state, ensuring high enantioselectivity youtube.comorganic-chemistry.org. The catalyst is regenerated after the product alcohol is released upon workup youtube.com.

The CBS reduction is a reliable and highly predictable method for producing chiral alcohols from a wide range of aromatic and aliphatic ketones with high enantiomeric excess alfa-chemistry.comwikipedia.orgorganic-chemistry.orgnih.gov. The stereochemical outcome is predictable based on which enantiomer of the catalyst is used nih.gov.

| Catalyst | Substrate | Reducing Agent | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| (S)-Me-CBS-oxazaborolidine | Acetophenone | BH₃·THF | 97% (S) | 100% |

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis utilizes enzymes, either as isolated proteins or within whole microbial cells, to catalyze chemical reactions. This approach offers remarkable chemo-, regio-, and stereoselectivity, often under environmentally benign aqueous conditions. Chemoenzymatic strategies combine the advantages of biocatalysis with traditional chemical methods, creating powerful and efficient synthetic cascades. For the synthesis of (1S)-1-(4-Pentylphenyl)ethan-1-ol, these methods primarily focus on the asymmetric reduction of the prochiral ketone precursor, 4-pentylacetophenone, or the resolution of the racemic alcohol.

Enzyme-Mediated Asymmetric Reduction of Prochiral Ketones (e.g., 4-Pentylacetophenone)

The most direct route to this compound is the asymmetric reduction of 4-pentylacetophenone. This transformation converts a flat, symmetric ketone into a chiral alcohol by the stereoselective addition of a hydride. Biocatalytic reduction is highly advantageous as it can theoretically achieve a 100% yield of the desired single enantiomer.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation and reduction of alcohols and their corresponding ketones or aldehydes, respectively. nih.gov In the context of synthesizing this compound, ADHs facilitate the transfer of a hydride from a cofactor, typically the reduced form of nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), to the carbonyl carbon of 4-pentylacetophenone. nih.gov

The stereochemical outcome of the reduction is determined by the specific ADH used. Most ADHs follow Prelog's rule, delivering the hydride to the Re-face of the ketone, which, for a substrate like 4-pentylacetophenone, results in the formation of the desired (S)-alcohol. However, anti-Prelog ADHs are also known, which produce the corresponding (R)-enantiomer. mdpi.com

Research on various acetophenone derivatives demonstrates the high efficiency and enantioselectivity of ADH-catalyzed reductions. For instance, ADHs from organisms like Lactobacillus brevis and Thermoanaerobacter sp. have been successfully used to reduce acetophenones with non-ionizable para-substituents into enantiomerically pure secondary alcohols. google.com While specific data for 4-pentylacetophenone is not extensively detailed, the results from analogous substrates strongly support the applicability of this method. Engineered ketoreductase (KRED) enzymes have also been developed to enhance activity and stereoselectivity for specific substrates, including various substituted acetophenones. researchgate.net

| Substrate | Biocatalyst (Source) | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone | ADH from Thermoanaerobacter sp. | (S)-1-Phenylethanol | >99.5% | 98% conversion | google.com |

| 4'-Methoxyacetophenone | ADH from Lactobacillus brevis | (S)-1-(4-Methoxyphenyl)ethanol | >99% | High | nih.gov |

| 2-Haloacetophenones | Mutant ADH from Thermoanaerobacter pseudoethanolicus | (S)-2-Halo-1-arylethanols | High | High | nih.gov |

| Propiophenone | ADH with electrochemical regeneration | (S)-1-Phenyl-1-propanol | 100% | >92% current efficiency | nih.gov |

While isolated enzymes offer high purity, whole-cell biocatalysis presents a more cost-effective and practical alternative for industrial applications. nih.gov Using entire microorganisms (like bacteria or yeast) eliminates the need for enzyme purification and, crucially, provides an endogenous system for cofactor regeneration, which is essential for the economic feasibility of ADH-catalyzed reductions. nih.gov

Various microorganisms, including strains of Rhodotorula glutinis, Candida parapsilosis, and genetically engineered Escherichia coli, have been employed as whole-cell catalysts for the asymmetric reduction of prochiral ketones. amazonaws.complos.orgnih.gov For example, immobilized Rhodotorula glutinis cells have been used for the reduction of acetophenone and its analogues, consistently producing the (S)-alcohols with over 99% enantiomeric excess. amazonaws.com The immobilized cells also demonstrated high stability, allowing for repeated use over multiple batches. amazonaws.com Such systems are highly promising for the scalable production of this compound from its ketone precursor.

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone | Rhodotorula glutinis (immobilized) | S | >99% | 77% | amazonaws.com |

| 4'-Methoxyacetophenone | Rhodotorula sp. AS2.2241 | S | 99% | High | nih.gov |

| 4-(Trimethylsilyl)-3-butyn-2-one | Candida parapsilosis (immobilized) | S | >99.9% | 95.2% | nih.gov |

| Acetophenone | Bacillus cereus TQ-2 | R (anti-Prelog) | 99% | 45% conversion | nih.gov |

Lipase-Catalyzed Kinetic Resolution and Deracemization Processes

An alternative to asymmetric synthesis is the resolution of a racemic mixture of the alcohol. Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other in a chemical reaction, allowing for their separation. Lipases are widely used enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation. researchgate.net In this process, a racemic mixture of 1-(4-pentylphenyl)ethan-1-ol would be exposed to a lipase and an acyl donor (e.g., vinyl acetate). The lipase would selectively acylate one enantiomer (typically the R-enantiomer for secondary alcohols), leaving the unreacted (S)-enantiomer, this compound, in high enantiomeric purity. wikipedia.org

The major drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is limited to 50%. researchgate.net To overcome this limitation, dynamic kinetic resolution (DKR) has been developed. mdpi.com DKR combines the enzymatic resolution step with a simultaneous, in-situ racemization of the slower-reacting enantiomer. scielo.br This is typically achieved using a metal catalyst (e.g., based on Ruthenium or Niobium) that continuously converts the unreactive (S)-alcohol back into the racemate, making it available for the lipase-catalyzed acylation. scielo.brprinceton.edu This process allows, in theory, for the complete conversion of the racemate into a single, enantiomerically pure product. mdpi.comnih.gov

Deracemization is another powerful strategy that converts a racemate into a single, pure enantiomer. One chemoenzymatic approach involves the selective oxidation of one enantiomer (e.g., the S-isomer) from the racemic alcohol mixture, followed by a non-selective chemical reduction of the resulting ketone back to the racemic alcohol. Repetition of this sequence enriches the non-oxidized enantiomer (the R-isomer). nih.gov

| Substrate | Lipase | Acyl Donor | Key Result | Reference |

|---|---|---|---|---|

| (R,S)-1-Phenylethanol | Novozym 435 (CALB) | Vinyl Acetate (B1210297) | (S)-alcohol with 85% ee, 48% conversion | wikipedia.org |

| (R,S)-1-(p-trimethylsilylphenyl)ethanol | CALB | Vinyl Acetate | >99% ee for both alcohol and ester (E > 200) | nih.gov |

| (R,S)-1-Phenylethanol (DKR) | CALB + Niobium phosphate | Vinyl Acetate | (R)-acetate with 85% ee, 92% conversion | princeton.edu |

| (R,S)-Aryl alkyl carbinols (DKR) | Non-enzymatic catalyst + Ru catalyst | Acetyl isopropyl carbonate | Acylated products with ~90% ee, high yield |

Exploration of Novel Biocatalytic Sources (e.g., Plant-based Systems)

In the search for inexpensive, readily available, and environmentally friendly biocatalysts, researchers have turned to whole plant tissues. Common fruits and vegetables, such as carrots (Daucus carota), apples (Malus pumila), and potatoes (Solanum tuberosum), contain a variety of oxidoreductase enzymes capable of reducing prochiral ketones with high enantioselectivity. nih.gov

These plant-based systems offer a simple "biocatalyst-in-a-bag" approach, avoiding the need for microbial cultivation or enzyme purification. Studies on acetophenone and 4'-chloroacetophenone have shown that various plant tissues can reduce these ketones to their corresponding alcohols with high yields (up to 80%) and excellent enantiomeric excess (up to 98%). nih.gov The stereochemical preference can vary depending on the plant species used, allowing for access to both (R)- and (S)-alcohols. nih.gov This methodology represents a green and accessible route for the synthesis of chiral alcohols like this compound.

Emerging Asymmetric Reactions

The field of asymmetric synthesis is continually evolving, with new methodologies being developed to access chiral molecules with greater efficiency and selectivity. Beyond established biocatalytic methods, several emerging reactions hold promise for the synthesis of this compound and its analogues.

One notable example is the Asymmetric Guerbet Reaction . This reaction couples a racemic secondary alcohol with a primary alcohol using a chiral Ruthenium catalyst. It proceeds through a "borrowing hydrogen" or hydrogen autotransfer mechanism, where the secondary alcohol is transiently oxidized to a ketone, which then participates in a C-C bond-forming reaction before being asymmetrically reduced back to a new, more complex chiral alcohol. This method can achieve high enantiomeric ratios (up to 99:1) and is highly atom-economical, producing water as the only byproduct. scielo.br

Other advanced strategies include:

Stereodivergent Synthesis: Using catalyst-control, it is possible to generate any desired stereoisomer of a product from a common starting material. Recent advances in palladium/copper co-catalyzed reactions allow for the stereodivergent synthesis of benzylic alcohol derivatives with excellent control over two adjacent stereocenters. nih.gov

Cooperative Catalysis: This involves the combination of multiple catalysts (e.g., metal and enzyme, or two different metals) that work in concert to achieve a transformation that is not possible with either catalyst alone. This approach is central to many dynamic kinetic resolution processes. scielo.br

Photoredox/Enzyme Dual Catalysis: This strategy merges the capabilities of photoredox catalysis to generate reactive intermediates with the high stereoselectivity of enzymes to control the final bond formation, enabling novel asymmetric transformations.

These cutting-edge methods continue to expand the toolkit available to synthetic chemists, providing increasingly powerful and sustainable routes to enantiomerically pure compounds.

Asymmetric Guerbet Reaction for Chiral Alcohol Access

The Guerbet reaction, traditionally known for the coupling of two primary alcohols to form a new, larger chiral but racemic alcohol, has been reimagined as a powerful tool for asymmetric synthesis. liverpool.ac.ukliv.ac.uk A modern, asymmetric variant provides an appealing and efficient route to chiral alcohols without the need for external reducing agents, producing water as the sole byproduct. liverpool.ac.ukliv.ac.uk This transformation typically involves the cross-coupling of a racemic secondary alcohol with a primary alcohol. liverpool.ac.uk

The reaction is often catalyzed by commercially available Noyori-type Ruthenium(II)-diamine-diphosphine complexes. liverpool.ac.ukresearchgate.netnih.gov These catalysts, renowned for their effectiveness in asymmetric hydrogenation, facilitate a hydrogen autotransfer process. liverpool.ac.uknih.gov The mechanism involves the initial oxidation of the secondary alcohol to a ketone and the primary alcohol to an aldehyde. Following an aldol condensation between these intermediates, a series of catalytic steps involving hydrogenation and isomerization generates the final chiral alcohol product. liverpool.ac.uk The enantioselectivity of the reaction is controlled by the chiral Ru catalyst during the reduction of the ketone intermediate. liverpool.ac.uk This method has been shown to produce new chiral alcohols with high enantiomeric ratios, in some cases up to 99:1. liverpool.ac.ukresearchgate.netnih.gov

The table below summarizes the results for the asymmetric β-alkylation of 1-phenylethanol with various primary alcohols, a reaction analogous to the synthesis of substituted 1-aryl-1-ethanols.

| Secondary Alcohol | Primary Alcohol | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

| 1-Phenylethanol | 4-Tolylmethanol | Ru-cat (3a) | 75 | 96:4 |

| 1-Phenylethanol | (4-(Trifluoromethyl)phenyl)methanol | Ru-cat (3a) | 68 | 96:4 |

| 1-Phenylethanol | (4-Methoxyphenyl)methanol | Ru-cat (3a) | 83 | 95:5 |

| 1-Phenylethanol | (4-Chlorophenyl)methanol | Ru-cat (3a) | 70 | 96:4 |

| 1-Phenylethanol | (3-Methoxyphenyl)methanol | Ru-cat (3a) | 80 | 96:4 |

(Data sourced from studies on the asymmetric Guerbet reaction. liv.ac.uk Catalyst 3a refers to a specific Noyori-type Ru(II) catalyst used in the cited research.)

One-Pot Synthetic Routes to Chiral 1-Aryl-1-Ethanols

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. sioc-journal.cn Several one-pot methodologies have been developed for the synthesis of chiral 1-aryl-1-ethanols and related structures like chiral β-amino alcohols.

One prominent strategy is the chemo-enzymatic one-pot synthesis. sioc-journal.cn This approach begins with the chemical transformation of a starting material, followed by an enzymatic asymmetric reduction in the same pot. For instance, readily available aryl ketones can first be halogenated, and then, without isolating the halogenated ketone intermediate, a biocatalyst such as Rhodotorula sp. containing a carbonyl reductase is introduced. sioc-journal.cn This enzyme then performs an asymmetric reduction to yield the desired chiral alcohol with high yield and excellent optical purity (ee > 99%). sioc-journal.cn Key factors for the success of such coupled reactions are the compatibility of the chemical and biological steps, particularly the organic solvent concentration and pH. sioc-journal.cn

Another powerful one-pot approach involves iridium-catalyzed asymmetric hydrogenation. This has been effectively used to synthesize chiral 1-aryl-2-aminoethanols, which are structurally analogous to 1-aryl-ethanols. nih.govresearchgate.net In this tandem process, an α-bromoketone undergoes nucleophilic substitution with an amine to generate an α-amino ketone in situ. nih.govresearchgate.net A chiral Iridium catalyst is then used to asymmetrically hydrogenate the intermediate ketone, producing the final enantiomerically enriched β-amino alcohol with high yields and enantioselectivities. nih.govresearchgate.net

| Starting Material | Methodology | Key Catalyst/Enzyme | Product Type | Yield (%) | ee (%) |

| Aryl Ketones | Chemo-enzymatic Halogenation & Reduction | p-Toluenesulfonic acid, Rhodotorula sp. AS2.2241 | Chiral α-Halogenated Aryl Alcohol | >95 | >99 |

| α-Bromoketones | Nucleophilic Substitution & Asymmetric Hydrogenation | Chiral Iridium Complex | Chiral 1-Aryl-2-Aminoethanol | up to 96 | >99 |

| Ketones | Biocatalytic Amination & Buchwald–Hartwig N-Arylation | ω-Transaminase, Palladium Catalyst | Chiral N-Arylamine | ~90 | >99 |

(Data compiled from various one-pot synthetic strategies. sioc-journal.cnnih.govresearchgate.netnih.gov)

Dynamic Kinetic Resolution and Racemization Strategies for Enantiopure Compounds

Dynamic kinetic resolution (DKR) is a highly efficient strategy for converting a racemic mixture entirely into a single, desired enantiomer, thereby overcoming the 50% theoretical yield limit of simple kinetic resolution. nih.govwikipedia.orgprinceton.edu This process combines a kinetic resolution step with a concurrent in situ racemization of the less reactive enantiomer. ub.edu For a DKR to be successful, the rate of racemization must be comparable to or faster than the rate of the resolution reaction, and the two catalytic systems must be compatible. acs.org

A common and powerful DKR setup for producing enantiopure alcohols involves the combination of an enzyme for the resolution step and a metal complex for the racemization step. mdpi.com Lipases, such as Novozyme-435 (Candida antarctica lipase B), are frequently used to selectively acylate one enantiomer of the racemic alcohol. mdpi.com Simultaneously, a transition metal catalyst, typically based on ruthenium or palladium, facilitates the rapid interconversion of the alcohol enantiomers. acs.orgmdpi.com As the more reactive enantiomer is consumed by the enzyme, the less reactive enantiomer is continuously racemized, feeding the resolution process until, theoretically, 100% of the starting material is converted to the single enantiopure acylated product. wikipedia.orgprinceton.edu

Non-enzymatic DKR methods have also been developed. One such method for aryl alkyl carbinols employs a chiral nucleophilic catalyst for enantioselective acylation, combined with a ruthenium complex for racemization. nih.gov A key challenge in developing these systems is ensuring the racemization catalyst is not deactivated by the acylating agent or other reaction components. nih.gov

Racemization of enantiopure alcohols can also be a standalone strategy or a key component of a DKR. researchgate.netrsc.org Enzymes like the secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH) can be used for the controlled racemization of phenyl-ring-containing secondary alcohols. researchgate.netrsc.org

| Substrate | Racemization Catalyst | Resolution System | Acyl Donor | Yield (%) | ee (%) |

| 1-Phenylethanol | Ru Complex | Novozyme-435 | Isopropenyl acetate | >99 | 99 |

| 1-Phenylethanol | Ru Complex | Chiral DMAP derivative | Acetyl isopropyl carbonate | >99 | 87 |

| Aryl Alkyl Carbinols | VOSO₄ | Novozyme-435 | Vinyl acetate | High | High |

| 1-Phenylethylamine | Pd-AmP-MCF | Novozyme-435 | Ethyl methoxyacetate | 99 | 99 |

(Data compiled from studies on dynamic kinetic resolution. nih.govacs.orgmdpi.com)

Mechanistic Investigations of Enantioselective Formation of 1s 1 4 Pentylphenyl Ethan 1 Ol and Analogues

Elucidation of Catalytic Cycles in Asymmetric Hydrogenation

The asymmetric hydrogenation of the prochiral ketone precursor, 4'-pentylacetophenone, is a primary route for synthesizing (1S)-1-(4-Pentylphenyl)ethan-1-ol. This transformation is most effectively achieved using chiral catalysts, particularly those based on ruthenium (Ru) and iron (Fe). The catalytic cycles for these reactions are complex and have been the subject of detailed mechanistic studies to understand the origins of their high efficiency and enantioselectivity. acs.orgnih.gov

Role of Metal-Ligand Bifunctional Catalysis

A prevailing mechanism in the asymmetric hydrogenation of ketones is metal-ligand bifunctional catalysis. royalsocietypublishing.orgroyalsocietypublishing.org This concept is central to the highly effective ruthenium catalysts bearing chiral diphosphine and 1,2-diamine ligands. nih.gov In this cooperative mechanism, the metal center and the ligand actively participate in the hydrogen transfer process.

The catalytic cycle involves an 18-electron trans-RuH₂(diphosphine)(diamine) complex. royalsocietypublishing.org The reduction of the ketone does not occur via direct coordination of the carbonyl group to the metal. Instead, it happens in the outer coordination sphere of the complex. royalsocietypublishing.orgnih.gov The ruthenium atom formally donates a hydride (H⁻) to the electrophilic carbonyl carbon, while one of the N-H groups of the diamine ligand delivers a proton (H⁺) to the carbonyl oxygen. royalsocietypublishing.orgroyalsocietypublishing.org This concerted transfer occurs through a six-membered pericyclic transition state, leading directly to the alcohol product without the formation of a metal alkoxide intermediate. royalsocietypublishing.orgroyalsocietypublishing.org This bifunctional pathway is credited with the high catalytic activity due to a low activation energy barrier. acs.orgnih.gov Iron-based catalysts have also been developed, operating on similar principles of bifunctional reactivity, where the precise positioning of an H-Fe-NH unit is crucial for high activity. acs.orgscholaris.ca

Identification of Key Intermediates and Transition States

Initial proposals for the catalytic cycle, particularly for Noyori's ruthenium catalysts, suggested a straightforward pericyclic transition state. royalsocietypublishing.org However, more recent and detailed investigations, combining experimental data with Density Functional Theory (DFT) computations, have refined this model for the hydrogenation of acetophenone (B1666503), a close analogue of 4'-pentylacetophenone. acs.orgnih.gov

These studies suggest that the process may not involve a simple concerted, six-membered transition state. Instead, the rate-determining and enantio-determining step is proposed to be the outer-sphere transfer of a hydride from the metal complex to the ketone, which results in the formation of an ion pair. acs.orgnih.gov Furthermore, computational analyses have indicated that certain species previously considered key intermediates, such as the 16-electron Ru amido complex and the 18-electron Ru alkoxo complex, might actually be off-loop, or non-productive, species. acs.orgnih.gov The presence of a base, such as potassium tert-butoxide (KOt-Bu), can accelerate the reaction by forming potassium amidato complexes, which modify the catalyst's structure through noncovalent interactions and lower the activation barriers for both hydride transfer and subsequent H-H bond cleavage. acs.orgnih.gov

| Catalyst System Component | Proposed Role in Asymmetric Hydrogenation | Supporting Evidence |

| Ru(II) or Fe(II) Center | Donates a hydride (H⁻) to the carbonyl carbon. acs.orgroyalsocietypublishing.org | Spectroscopic and computational studies. acs.orgnih.gov |

| Chiral Diamine Ligand | Delivers a proton (H⁺) via an N-H bond to the carbonyl oxygen; controls stereochemistry. royalsocietypublishing.orgnih.gov | Kinetic studies and effect of ligand structure on enantioselectivity. nih.gov |

| Chiral Diphosphine Ligand | Maintains the chiral environment and influences catalyst stability and activity. nih.gov | Comparison of different phosphine (B1218219) ligands. nih.gov |

| Base (e.g., KOt-Bu) | Accelerates the reaction by forming more active amidato complexes. acs.orgnih.gov | Kinetic studies showing rate enhancement in the presence of base. acs.org |

Mechanisms of Hydrogen Autotransfer Processes in Chiral Alcohol Synthesis

An alternative, atom-efficient strategy for synthesizing chiral alcohols is the hydrogen autotransfer (HAT), or "borrowing hydrogen," methodology. nih.gov This process allows for the conversion of lower alcohols into more complex, higher alcohols without the need for pre-metalated reagents or external reductants. nih.govrsc.org In the context of synthesizing this compound, a primary alcohol could, in principle, be coupled with a suitable precursor.

The general mechanism, often catalyzed by ruthenium or iridium complexes, begins with the dehydrogenation of a simple alcohol (the hydrogen donor) by the metal catalyst to form a metal-hydride species and a transient aldehyde or ketone. nih.govnih.gov This reactive intermediate is then intercepted by a nucleophile. For C-C bond formation, the metal-hydride can then reduce the newly formed intermediate. The catalyst is regenerated, releasing the final, higher-alcohol product. nih.gov

Mechanistic studies using deuterium-labeled alcohols, such as (S)-α-deutero-α-phenylethanol, have been crucial in distinguishing different H-transfer pathways. nih.gov For many ruthenium catalysts, results show that the transfer can be non-selective, involving both C-to-C and O-to-C hydrogen transfer, suggesting the formation of a dihydride intermediate. In contrast, rhodium and most iridium catalysts exhibit a high degree of deuterium (B1214612) retention, which points to a more direct C-to-C transfer via a monohydride mechanism. nih.gov

Stereochemical Control in Biocatalytic Reductions

Biocatalysis offers a highly selective and environmentally benign route to enantiopure alcohols like this compound. The asymmetric reduction of the corresponding ketone is typically achieved using alcohol dehydrogenases (ADHs) or, more specifically, acetophenone reductases. nih.govresearchgate.net

Stereochemical control in these enzymatic reductions is dictated by the precise three-dimensional structure of the enzyme's active site, which contains a binding pocket for the substrate and a cofactor, usually NADPH or NADH. The enzyme forces the ketone to bind in a specific orientation, exposing one of its two prochiral faces to the hydride delivered from the cofactor.

Remarkably, the enantioselectivity of these enzymes can be tuned or even inverted through protein engineering. nih.gov For example, studies on an acetophenone reductase from Geotrichum candidum (GcAPRD) have shown that mutating a single amino acid residue (Trp288) within the substrate-binding pocket can dramatically alter the enzyme's behavior. nih.govresearchgate.net Depending on the mutation and the length of the ketone's substituent, the selectivity can be switched from producing the (S)-alcohol to the (R)-alcohol. Docking simulations suggest this inversion is due to how the modified pocket accommodates and stabilizes the alkyl group (like the pentyl group) in either a pro-(S) or pro-(R) binding pose. nih.gov

| Enzyme/Mutant | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Key Observation |

| GcAPRD (Wild Type) | Aliphatic Ketones (short chain) | (S)-Alcohol | High | Native preference for (S) configuration. nih.gov |

| GcAPRD Trp288Val | 3-Heptanone (propyl to pentyl chain) | (R)-Alcohol | 97% | Enantioselectivity is inverted from (S) to (R) by a single mutation. nih.gov |

| GcAPRD Trp288Val | Aliphatic Ketones (longer chain) | (S)-Alcohol | - | Selectivity reverts to (S) form with further chain elongation. nih.gov |

Computational Studies on Reaction Pathways and Selectivity

Computational chemistry, particularly DFT, has become an indispensable tool for investigating the mechanisms of enantioselective reactions. acs.orgnih.gov These studies provide detailed energetic profiles of entire catalytic cycles, helping to identify rate-determining steps, characterize the geometry of transition states, and rationalize the origins of enantioselectivity.

In the asymmetric hydrogenation of acetophenone analogues, computational studies have been used to:

Revise Mechanistic Models: As mentioned, DFT calculations led to a revision of the classic Noyori mechanism, favoring an outer-sphere hydride transfer over a concerted pericyclic transition state. acs.orgnih.gov These studies calculated that the relative activation barrier for hydride transfer is lowered by approximately 1-2 kcal/mol by the formation of potassium amidato complexes. nih.gov

Explain Enantioselectivity: By modeling the transition states leading to the (S) and (R) products, researchers can calculate the energy difference between them. A lower energy barrier for one pathway explains the preference for the corresponding enantiomer. For instance, in a manganese-catalyzed hydrogenation, DFT calculations showed that enantioselectivity was driven by the preferential hydride transfer to the si face of the ketone. researchgate.net

Elucidate Catalyst-Substrate Interactions: Computational models can visualize and quantify the non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the catalyst and the substrate within the transition state. acs.orgnih.gov It is these subtle interactions that ultimately control the stereochemical outcome.

Support Biocatalytic Mechanisms: Docking simulations are used to predict how a substrate binds within an enzyme's active site, corroborating experimental findings from site-directed mutagenesis. nih.govresearchgate.net These models helped explain how mutations could stabilize a pro-(R) binding pose over a pro-(S) pose, leading to an inversion of enantioselectivity. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Chiral 1s 1 4 Pentylphenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. In the context of chiral analysis, NMR techniques are indispensable for determining enantiomeric purity and assigning absolute configuration, often through the use of chiral auxiliary agents.

Application of Chiral Shift Reagents in NMR Spectroscopy

Enantiomers are indistinguishable in a standard NMR spectrum because they have identical physical properties in an achiral environment. libretexts.org However, the introduction of a chiral shift reagent can induce diastereomeric interactions, leading to the resolution of signals for the different enantiomers. libretexts.orgtcichemicals.com Lanthanide-based chiral shift reagents, such as complexes of europium and samarium, are frequently used for this purpose. libretexts.orgtcichemicals.com These reagents are Lewis acids that can coordinate with basic sites in the analyte molecule, like the hydroxyl group in (1S)-1-(4-Pentylphenyl)ethan-1-ol. libretexts.orgslideshare.net

This coordination results in significant changes in the chemical shifts of nearby protons, an effect that is distance and orientation-dependent. nih.gov For a racemic mixture of 1-(4-Pentylphenyl)ethan-1-ol, the chiral shift reagent will form two different diastereomeric complexes, each with a unique NMR spectrum. This allows for the differentiation and quantification of the (1S) and (1R) enantiomers. The magnitude of the induced shift is proportional to the concentration of the shift reagent, and careful titration can optimize the separation of the enantiomeric signals. nih.gov While effective, the use of lanthanide shift reagents can sometimes lead to line broadening, which may obscure fine coupling details. tcichemicals.com

Table 1: Potential Effects of a Chiral Shift Reagent on the 1H NMR Spectrum of 1-(4-Pentylphenyl)ethan-1-ol

| Proton | Original Chemical Shift (ppm, approximate) | Expected Shift Direction with Europium-based Reagent |

| Methyl (CH3) | 1.4-1.5 | Downfield |

| Methine (CH) | 4.8-4.9 | Downfield |

| Aromatic (Ar-H) | 7.1-7.3 | Downfield |

| Pentyl (CH2) | 0.8-2.6 | Downfield (variable) |

| Note: The actual induced shifts would depend on the specific chiral shift reagent used and its concentration. |

Multinuclear NMR Approaches for Stereochemical Elucidation

Beyond proton (1H) NMR, the analysis of other nuclei such as carbon-13 (13C) can provide complementary and confirmatory data for stereochemical assignment. While direct 13C NMR in the presence of a chiral shift reagent can also show resolved signals for the enantiomers, other methods involving the formation of diastereomeric derivatives are also common. nih.gov For instance, reacting the chiral alcohol with a chiral derivatizing agent of known absolute configuration, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), creates diastereomers with distinct 1H and 13C NMR spectra. tcichemicals.com

Analysis of the chemical shift differences (Δδ) between the diastereomers in both 1H and 13C NMR spectra can be used to determine the absolute configuration of the original alcohol. This method relies on the predictable shielding and deshielding effects of the derivatizing agent's phenyl group on the protons of the alcohol moiety.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. ic.ac.uk This technique is particularly powerful for determining the absolute configuration of enantiomers. nih.gov The resulting CD spectrum is a plot of this differential absorption versus wavelength.

For this compound, the aromatic chromophore (the pentylphenyl group) will give rise to characteristic CD signals. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms around the chiral center. By comparing the experimentally obtained CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned. nih.gov This method provides a non-empirical way to determine the absolute stereochemistry, which is a significant advantage over methods that rely on chiral auxiliaries. sci-hub.se

Chromatographic Methods for Enantiomeric Purity Determination

Chromatography is a cornerstone of separation science and is widely used to determine the enantiomeric purity of chiral compounds. rsc.org The key to chiral chromatography is the use of a chiral environment that allows for the differential interaction of the two enantiomers, leading to their separation.

Chiral Stationary Phases (CSPs) in HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic techniques for chiral separations. gcms.cz This is achieved by using a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. gcms.cz There is a wide variety of CSPs available, with polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) being among the most versatile and widely used. mdpi.comnih.gov

For the separation of this compound, a CSP based on cellulose or amylose carbamate (B1207046) derivatives would likely be effective. nih.gov The enantiomers interact with the chiral cavities or grooves of the CSP through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. These differential interactions lead to different retention times for the (1S) and (1R) enantiomers, allowing for their separation and quantification. sigmaaldrich.com Cyclodextrin-based CSPs are another class of stationary phases that can be used for the chiral separation of alcohols. nih.gov

Table 2: Common Chiral Stationary Phases for HPLC and GC

| CSP Type | Common Base Material | Mode of Operation | Potential for Separating Alcohols |

| Polysaccharide-based | Cellulose, Amylose | Normal Phase, Reversed Phase, Polar Organic | High |

| Cyclodextrin-based | β- or γ-Cyclodextrin | Reversed Phase, Polar Organic | High |

| Pirkle-type | Phenylglycine, Leucine | Normal Phase | Moderate to High |

| Crown Ether-based | Chiral Crown Ether | Reversed Phase | Moderate (primarily for amines) |

Optimization of Chiral Separation Conditions

The success of a chiral separation is highly dependent on the chromatographic conditions. researchgate.net For HPLC, the composition of the mobile phase, including the type of organic modifier (e.g., isopropanol (B130326), ethanol) and any additives, can dramatically influence the resolution of the enantiomers. mdpi.comresearchgate.net In normal-phase chromatography, a mobile phase consisting of a non-polar solvent like hexane (B92381) with a small amount of an alcohol modifier is typical. nih.gov The choice and concentration of the alcohol modifier can significantly affect the retention and selectivity.

For GC, the temperature program, carrier gas flow rate, and the specific type of derivatized cyclodextrin (B1172386) CSP are critical parameters to optimize. gcms.cz By systematically adjusting these parameters, a baseline separation of the enantiomers of 1-(4-Pentylphenyl)ethan-1-ol can be achieved, allowing for accurate determination of the enantiomeric excess (ee).

In-depth Analysis of Chiral this compound Reveals Data Scarcity in Advanced Spectroscopic Studies

A comprehensive review of scientific literature for the advanced spectroscopic and chromatographic characterization of the chiral compound this compound reveals a significant gap in publicly available data, particularly concerning Vibrational Circular Dichroism (VCD). Despite extensive searches for detailed research findings and data tables related to its VCD analysis, no specific experimental or theoretical spectra for this compound could be located.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.org This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is, therefore, a potent tool for the unambiguous determination of the absolute configuration of chiral molecules in solution. biotools.usnih.gov The process typically involves comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a known enantiomer. nih.gov A match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute stereochemistry. nih.gov

For a molecule like this compound, a VCD analysis would provide invaluable information. The technique would not only confirm the '(S)' configuration at the chiral center but also offer insights into the molecule's conformational preferences in solution. The vibrational modes involving the chiral center and the surrounding atoms would give rise to characteristic VCD signals.

The lack of specific data for this compound prevents the creation of a detailed analysis and data tables for its VCD characteristics as requested. Such an analysis would require either previously published research or new experimental and computational studies to be performed.

Computational Chemistry and Molecular Modeling Studies of 1s 1 4 Pentylphenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, employed to determine a molecule's geometry, conformational stability, and electronic properties with high accuracy.

For (1S)-1-(4-Pentylphenyl)ethan-1-ol, DFT calculations would begin with a geometry optimization to find the lowest energy conformation (the most stable 3D shape) of the molecule. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. Due to the flexibility of the pentyl chain and the rotational freedom around the chiral center, multiple low-energy conformers may exist. A conformational search, followed by DFT optimization and energy calculation for each unique conformer, would identify the global minimum and the relative energies of other stable conformers.

From these optimized structures, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Table 1: Example of DFT-Calculated Properties for this compound (Note: The following data is illustrative of the parameters that would be obtained from a DFT study.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized conformer. | -X.XXXX Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y.YY eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +Z.ZZ eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | (Y+Z).ZZ eV |

| Dipole Moment | A measure of the molecule's overall polarity. | D.DD Debye |

| C-O Bond Length | The distance between the carbon and oxygen of the alcohol. | 1.43 Å |

| O-H Bond Length | The distance between the oxygen and hydrogen of the alcohol.| 0.96 Å |

Molecular Dynamics Simulations of Chiral Recognition and Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding how it interacts with other molecules, which is the basis of chiral recognition. nih.gov

Chiral recognition is critical in many applications, such as chromatography, where enantiomers are separated using a Chiral Stationary Phase (CSP). An MD simulation could model the (1S)-enantiomer and its (1R)-counterpart interacting with a known CSP. The simulation would track the trajectories of thousands of molecules, including the solvent, the enantiomers, and the CSP, over a period of nanoseconds.

By analyzing these trajectories, researchers can determine the binding energies and identify the specific non-covalent interactions—such as hydrogen bonds, π-π stacking between the phenyl rings, and van der Waals forces—that are responsible for selective binding. nih.gov The enantiomer that forms a more stable complex with the CSP will be retained longer, leading to separation. The simulation reveals the most probable docking arrangements and can help predict separation factors. nih.gov

Prediction of Enantioselectivity via Transition State Modeling

Many chemical reactions that produce chiral centers are enantioselective, meaning one enantiomer is formed in greater amounts than the other. Predicting this selectivity is a significant challenge that can be addressed using transition state modeling. This approach often uses quantum mechanics (like DFT) or a combination of quantum and molecular mechanics (QM/MM) to calculate the energies of the transition states leading to the different enantiomeric products.

For a reaction involving this compound, such as its formation via the asymmetric reduction of 4-pentylacetophenone, computational chemists would model the reaction pathway. This involves identifying the structures of the transition states for the formation of both the (S) and (R) enantiomers. According to transition state theory, the rate of a reaction is exponentially related to the activation energy (the energy of the transition state relative to the reactants).

The difference in activation energies (ΔΔG‡) between the two pathways determines the enantiomeric excess (ee) of the reaction. A lower energy transition state for the (S)-pathway compared to the (R)-pathway would mean the (S)-enantiomer is the major product. These models can be incredibly powerful for screening catalysts and reaction conditions to optimize enantioselectivity.

Table 2: Example of Transition State Modeling Data for Asymmetric Synthesis (Note: This table illustrates the type of data generated to predict enantioselectivity.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| ΔG‡ (S-pathway) | Activation free energy for the formation of the (S)-enantiomer. | X.X kcal/mol |

| ΔG‡ (R-pathway) | Activation free energy for the formation of the (R)-enantiomer. | Y.Y kcal/mol |

| ΔΔG‡ | The difference in activation energies (ΔG‡(R) - ΔG‡(S)). | Z.Z kcal/mol |

| Predicted ee (%) | Predicted enantiomeric excess based on ΔΔG‡. | >99% (S) |

Quantum Chemical Parameters and Molecular Electrostatic Potential Analysis

Beyond HOMO/LUMO energies, DFT calculations yield a suite of quantum chemical parameters that describe a molecule's reactivity and stability. These include ionization potential, electron affinity, electronegativity, and global hardness.

A Molecular Electrostatic Potential (MEP) map is a particularly insightful visualization derived from these calculations. The MEP maps the electrostatic potential onto the electron density surface of the molecule, using color to denote different potential values.

Red regions indicate negative electrostatic potential, typically found around electronegative atoms like oxygen. These are sites prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, usually around hydrogen atoms (especially the hydroxyl proton). These are sites for nucleophilic attack.

Green/Yellow regions represent neutral or weakly interacting areas, such as the hydrophobic pentyl chain and phenyl ring.

For this compound, an MEP map would clearly show a region of high negative potential around the hydroxyl oxygen and a region of positive potential on its hydrogen atom. This visual information is crucial for understanding intermolecular interactions, such as the hydrogen bonding that plays a key role in its solvation and chiral recognition.

Enantioselective Recognition and Separation Strategies for 1s 1 4 Pentylphenyl Ethan 1 Ol

Chiral Complexation Studies for Enantiomeric Discrimination

The foundation of enantioselective recognition lies in the formation of diastereomeric complexes between a chiral selector and the enantiomers of the analyte. These complexes exhibit different stabilities, which can be exploited for separation.

In the gas phase, the formation of diastereomeric adducts between (S)-1-(4-fluorophenyl)-ethanol and the enantiomers of 2-butanol (B46777) has been studied using a combination of mass-selected resonant two-photon ionization spectroscopy and infrared depletion spectroscopy. nih.gov This study revealed that the homochiral complex (S-S) has a higher binding energy than the heterochiral complex (S-R), providing clear evidence of chiral recognition. nih.gov The specific spectroscopic signatures of the electronic transitions and the different frequencies and intensities of the OH stretch vibrational mode in the ground state further confirm this discrimination. nih.gov

Similarly, ¹H NMR studies have been employed to investigate the enantioselective complexation of 1-(4-quinolyl)ethanol with a permethylated α-cyclodextrin. rsc.org The results indicated the formation of distinct inclusion complexes, with the (R)- and (S)-enantiomers forming equatorial and axial inclusion complexes, respectively. rsc.org This differential complexation is driven by specific intermolecular interactions, such as hydrogen bonding, between the analyte and the chiral selector.

Design and Application of Chiral Recognition Agents

The development of effective chiral selectors is crucial for successful enantioseparation. A wide array of molecules, from small organic compounds to large biopolymers, have been investigated for their chiral recognition capabilities. chiralpedia.com

Types of Chiral Selectors:

Chiral selectors can be broadly categorized based on their structural characteristics and molecular weight. chiralpedia.com

| Category | Examples |

| Polymers | Polysaccharides (e.g., cellulose (B213188), amylose), Proteins |

| Macrocycles | Cyclodextrins, Crown ethers, Macrocyclic antibiotics (e.g., vancomycin) |

| Low-Molecular Weight Scaffolds | Chiral acids, Chiral amines, Chiral alcohols |

| Bioaffinity Systems | Enzymes, Receptors |

A table summarizing the major classes of chiral selectors.

Polysaccharide derivatives, particularly those of cellulose and amylose (B160209), are widely used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and have demonstrated excellent enantioseparation capabilities for a broad range of racemic compounds. nih.gov For instance, Lux cellulose-2 and Lux amylose-2 have been successfully used for the chiral recognition of biologically active pyrazole (B372694) derivatives. nih.gov

Macrocyclic antibiotics like vancomycin (B549263) have also been employed as chiral selectors in HPLC. researchgate.net These molecules possess multiple chiral centers and functional groups that can engage in various interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion, leading to effective chiral discrimination. researchgate.net

The design of novel chiral selectors is an active area of research. Inherently chiral electroactive selectors based on atropisomeric scaffolds have been synthesized and studied for their enantiodiscrimination features. unimi.it These selectors can be fine-tuned by modifying their molecular structure to optimize their enantioselective properties. unimi.it

Chiral Coordination Polymers in Enantioselective Separation

Chiral coordination polymers (CPs), also known as metal-organic frameworks (MOFs), have emerged as a promising class of materials for enantioselective separations. rsc.org These materials are constructed from metal ions or clusters linked by organic ligands, forming porous structures with well-defined chiral environments.

A pair of 2D chiral coordination polymers have been synthesized that demonstrate selective inclusion of the (S) and (R) enantiomers of 1-phenylethanol (B42297) with a notable enantioselectivity. nih.gov The enantioselective sorption is attributed to the specific interactions between the guest molecule and the chiral pores of the CP. rsc.org Crystallographic studies have revealed the precise binding site of the preferred enantiomer within the framework, highlighting the importance of hydrogen bonding in the recognition process. rsc.org

The performance of CPs in enantioseparation can be influenced by factors such as the dimensionality of the polymer and the particle size. For example, ground samples of a 1D coordination polymer showed higher uptake of 1-phenylethanol compared to unground crystals, suggesting that surface area and ease of permeation play a role. rsc.org

Membrane-Based Chiral Separation Techniques

Membrane-based separation offers a continuous and potentially more efficient alternative to chromatographic methods for chiral resolution. mdpi.com These techniques utilize chiral membranes that selectively transport one enantiomer over the other.

There are two primary transport mechanisms in enantioselective membranes: facilitated transport and retarded transport. mdpi.com In facilitated transport, which occurs in diffusion-selective membranes, the enantiomer with a higher binding affinity to the chiral active sites in the membrane is preferentially transported. mdpi.com Conversely, in retarded transport, which is characteristic of sorption-selective membranes, the enantiomer that interacts more strongly with the membrane is held back, allowing the other enantiomer to pass through more readily. mdpi.com

Mixed matrix membranes (MMMs), which incorporate chiral fillers like MOFs into a polymer matrix, have shown significant promise for enantioselective separations. mdpi.com For instance, a γ-cyclodextrin-MOF-based MMM exhibited high enantioselectivity for the separation of 1-phenylethanol enantiomers. mdpi.com However, the stability and performance of these membranes can be affected by the solvent used, as polar solvents can interfere with the chiral recognition interactions. mdpi.com

Chiral polymeric membranes, such as those based on cellulose acetate (B1210297) propionate, have also been developed for the separation of chiral compounds. mdpi.com The enantioselectivity of these membranes can be influenced by the composition of the casting solution and the operating pressure. mdpi.com

Q & A

Advanced Question

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

- NMR Spectroscopy : NOESY or COSY experiments confirm spatial arrangement of the chiral center .

- X-ray Crystallography : Definitive structural validation for crystalline derivatives .

How can computational modeling guide the design of derivatives with enhanced biological activity?

Advanced Question

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) and docking simulations assess binding affinities to biological targets (e.g., enzymes or receptors). For instance, modifications to the pentyl chain length or phenyl substituents can be modeled to optimize interactions with hydrophobic binding pockets .

What strategies resolve contradictions in reported reactivity or solubility data?

Advanced Question

- Reproducibility Checks : Verify solvent purity, temperature control, and moisture levels .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., (1R)-1-(4-methylphenyl)ethanol) to identify outliers .

- Controlled Experiments : Systematically vary parameters (e.g., pH, ionic strength) to isolate confounding factors .

What are the implications of the compound’s stability under varying experimental conditions?

Basic Question

- Oxidation Sensitivity : The secondary alcohol group is prone to oxidation; reactions requiring acidic/oxidizing conditions (e.g., CrO₃) must be carefully monitored .

- Thermal Stability : Decomposition above 150°C necessitates low-temperature protocols for prolonged reactions .

How do structural modifications (e.g., alkyl chain length) impact biological activity in pharmacological studies?

Advanced Question

Structure-Activity Relationship (SAR) studies reveal:

- Hydrophobicity : Longer alkyl chains (e.g., pentyl vs. methyl) enhance membrane permeability but may reduce aqueous solubility .

- Stereochemistry : The (1S) configuration often exhibits distinct binding kinetics compared to (1R) analogs in enzyme inhibition assays .

What safety protocols are essential for handling this compound?

Basic Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation .

- Waste Disposal : Follow EPA guidelines for halogenated solvent mixtures .

How can biocatalytic methods improve sustainability in large-scale synthesis?

Advanced Question

Enzymatic reduction using alcohol dehydrogenases or ketoreductases offers greener alternatives by:

- Reducing Waste : High catalytic efficiency minimizes byproducts .

- Stereoselectivity : Eliminates the need for chiral resolving agents .

What are the challenges in scaling up enantioselective synthesis for industrial research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.